N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves several steps. The synthetic route typically includes the reaction of 4-(sec-butoxy)benzyl chloride with 4-(2-ethoxyethoxy)aniline under specific conditions . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline can be compared with other similar compounds such as:
N-[4-(Sec-butoxy)benzyl]-4-(2-methoxyethoxy)aniline: This compound has a similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
N-[4-(Sec-butoxy)benzyl]-4-(2-propoxyethoxy)aniline: The presence of a propoxy group can alter the compound’s solubility and interaction with other molecules.
These comparisons highlight the unique properties of this compound, making it distinct in its applications and reactivity .
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-4-(2-ethoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-4-17(3)25-21-10-6-18(7-11-21)16-22-19-8-12-20(13-9-19)24-15-14-23-5-2/h6-13,17,22H,4-5,14-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFVVWQMFYUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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